molecular formula C8H12O4 B7800803 trans-1,2-Cyclohexanedicarboxylic acid CAS No. 845713-34-0

trans-1,2-Cyclohexanedicarboxylic acid

Cat. No. B7800803
M. Wt: 172.18 g/mol
InChI Key: QSAWQNUELGIYBC-PHDIDXHHSA-N
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Description

Trans-1,2-Cyclohexanedicarboxylic Acid is an organic compound with the formula C8H12O4 and a molecular weight of 172.1785 . It is also known as trans-Cyclohexane-1,2-dicarboxylic acid . This compound is used as a reagent in the synthesis of enantiopure (α-cyanoalkyl) (tetrahydropyrido [4,3-b]indolecarbonyl)cyclohexanecarboxamides and its analogs as selective cathepsin K inhibitors for the treatment of osteoarthritis .


Molecular Structure Analysis

The molecular structure of trans-1,2-Cyclohexanedicarboxylic acid consists of a cyclohexane ring with two carboxylic acid groups attached at the 1 and 2 positions . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

Trans-1,2-Cyclohexanedicarboxylic acid is a powder with a melting point of 228-230 °C . It has a molecular weight of 172.18 . The compound is non-combustible .

Scientific Research Applications

  • pH-Trigger for Conformational Control :Trans-1,2-cyclohexanedicarboxylic acid derivatives can undergo dramatic conformational changes under the action of strong bases, enabling pH-induced conformational switching. This property is useful in developing molecules that can change shape in response to pH changes, with potential applications in drug delivery systems and molecular machines (Samoshin et al., 1996).

  • Optimization of Synthetic Processes :Research has been conducted on optimizing the synthesis of trans-1,2-cyclohexanedicarboxylic acid, improving yields and purity. Such optimization is crucial for industrial applications where this compound is used as a building block for more complex molecules (Yang Chang-a, 2013).

  • Building Block for Helical β-Peptides :Trans-1,2-cyclohexanedicarboxylic acid is an important precursor for synthesizing enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a significant building block for helical β-peptides. These peptides have potential applications in developing new pharmaceuticals and biomaterials (Berkessel et al., 2002).

  • Optical Rotatory Properties in Polymers :The optical rotatory properties of trans-1,2-cyclohexanedicarboxylic acid and its derivatives are crucial in the synthesis of stereoregular polymers. Understanding these properties can lead to the development of new materials with specific optical characteristics (Overberger et al., 2007).

  • Influence on Colloidal Forces in Dispersions :The cis and trans isomers of trans-1,2-cyclohexanedicarboxylic acid significantly affect the yield stress behavior in concentrated dispersions. This understanding can be applied in formulating stable colloidal systems in various industrial applications (Chandramalar et al., 1999).

  • Application in Coordination Chemistry :Trans-1,2-cyclohexanedicarboxylic acid is used in the synthesis of uranyl ion complexes, which can lead to a variety of molecular and polymeric architectures. This is particularly relevant in the field of coordination chemistry and materials science (Thuéry & Harrowfield, 2017).

  • Photoluminescent Properties in Metal-Organic Frameworks :Trans-1,2-cyclohexanedicarboxylic acid is integral in the formation of photoluminescent metal-organic frameworks. These frameworks have potential applications in sensors, light-emitting devices, and photovoltaics (Yu et al., 2007).

Safety And Hazards

Trans-1,2-Cyclohexanedicarboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also toxic to specific target organs through single exposure, particularly the respiratory system . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .

properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAWQNUELGIYBC-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239842
Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Cyclohexanedicarboxylic acid

CAS RN

2305-32-0, 845713-34-0, 46022-05-3
Record name (±)-trans-1,2-Cyclohexanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2305-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=845713-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-cyclohexane-1,2-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251
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Record name (1R,2R)-1,2-Cyclohexanedicarboxylic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188
Citations
VV Samoshin, VA Chertkov, LP Vatlina… - Tetrahedron letters, 1996 - Elsevier
Conversion of trans-1,2-cyclohexanedicarboxylic acid derivatives into dianions under the action of strong bases leads to dramatic conformational changes: a conformer with diaxial …
Number of citations: 0 www.sciencedirect.com
E Benedetti, P Corradini, C Pedone… - Journal of the American …, 1969 - ACS Publications
The crystal structure of (±)-ira/wl, 2-cyclohexanedicarboxylic acid has been determined. The unit cell is monoclinic with a= 5.65, b= 13.34, c= 11.04 Á; ß= 113 16'. The space group is C2/…
Number of citations: 0 pubs.acs.org
K Kimura, Y Watanabe, T Suda, H Senda… - Analytical …, 1999 - jstage.jst.go.jp
Goodness-of-fit= 3.01 (∆) max= 0.17 eÅ–3 (∆) min=–0.28 eÅ–3 No. of reflections used= 1360 (I> 1.20 (I)) No. of parameters= 282 Measurement: Rigaku AFC-5R Program system: …
Number of citations: 0 www.jstage.jst.go.jp
G Montaudo, P Maravigna, CG Overberger - Macromolecules, 1972 - ACS Publications
The results of some hydrodynamic and dielectric measurements, together with some optical data, for the poly-amide derived from? ra/ij-l, 2-cyclohexanedicarboxylic acid and trans-2, 5-…
Number of citations: 0 pubs.acs.org
R Venkatraman, PC Ray, FR Fronczek - … Crystallographica Section C …, 2004 - scripts.iucr.org
Hexamethylenetetramine and rac-trans-1,2-cyclohexanedicarboxylic acid crystallize in a 1:1 ratio as a neutral molecular adduct, C6H12N4·C8H12O4. Two dicarboxylic acid molecules …
Number of citations: 0 scripts.iucr.org
CG Overberger, G Montaudo… - Journal of Polymer …, 1970 - Wiley Online Library
The conformational preferences of trans‐1,2‐cyclohexanedicarboxylic acid (1,2‐CH) and ester derivatives have been studied. The optical rotatory properties of these compounds are …
Number of citations: 0 onlinelibrary.wiley.com
VA Chertkov, EK Dobretsova… - Chemistry of …, 1997 - Springer
Vacuum distillation of diethyl ester of cis-4-hydroxy-trans-5-methoxy-trans-1,2-cyclohexanedicarboxylic acid gave a single compound, 5-ethoxycarbonyl-7-methoxy-2-oxa[2.2.2.]…
Number of citations: 0 link.springer.com
A Berkessel, K Glaubitz, J Lex - European Journal of Organic …, 2002 - Wiley Online Library
Enantiomerically pure trans‐2‐aminocyclohexanecarboxylic acid is an important building block for helical β‐peptides. We report here that this amino acid can be obtained from trans‐…
GF Wang, SW Sun, YP Tang, YF Zhao, BH Wei… - Crystallography …, 2020 - Springer
A cobalt coordination polymer with V-shaped ligands, {[L 1 Co(trans-CHDCA)] · 2H 2 O} n (L 1 = bis(4-(1H-imidazol-1-yl)phenyl)methanone, trans-H 2 CHDCA = trans-1,2-…
Number of citations: 0 link.springer.com
F Björkling, J Boutelje, S Gatenbeck, K Hult… - Applied microbiology and …, 1985 - Springer
Pig liver esterase (EC 3.1.1.1) catalyzed hydrolysis of the dimetrhy ester of meso-cis-1,2-cyclohexanedicarboxylic acid yielded the optically pure (1S,2R)-monoester. The corresponding …
Number of citations: 0 link.springer.com

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